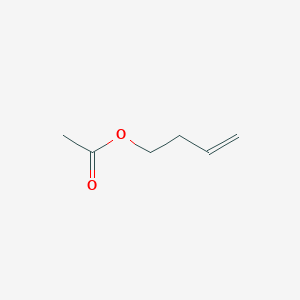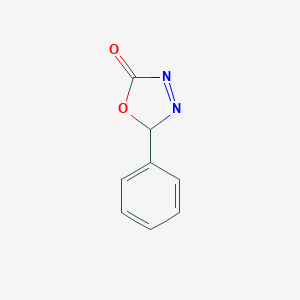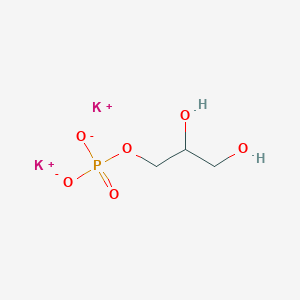
3-(1-Methylethoxy)-2-butenoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methylethoxy)-2-butenoic acid ethyl ester, also known as MMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It is a potent agonist of the CB1 receptor and has been found to have a high affinity for this receptor. The compound has gained significant attention due to its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 3-(1-Methylethoxy)-2-butenoic acid ethyl ester involves the activation of the CB1 receptor. Once the compound binds to the receptor, it triggers a series of signaling pathways that lead to various physiological effects. These effects include the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of intracellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
3-(1-Methylethoxy)-2-butenoic acid ethyl ester has been found to have several biochemical and physiological effects. It has been shown to induce hypothermia, decrease locomotor activity, and increase food intake in animal models. The compound has also been found to have analgesic properties and has been used to treat pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(1-Methylethoxy)-2-butenoic acid ethyl ester in lab experiments is its high affinity for the CB1 receptor. This makes it a useful tool for studying the effects of cannabinoids on this receptor. However, the compound has several limitations, including its potential toxicity and the lack of data on its long-term effects.
Direcciones Futuras
There are several future directions for the study of 3-(1-Methylethoxy)-2-butenoic acid ethyl ester. One area of research is the development of new synthetic cannabinoids that have a higher affinity for the CB1 receptor. Another area of research is the investigation of the long-term effects of 3-(1-Methylethoxy)-2-butenoic acid ethyl ester on the endocannabinoid system. Additionally, more studies are needed to determine the potential therapeutic uses of this compound.
Métodos De Síntesis
The synthesis of 3-(1-Methylethoxy)-2-butenoic acid ethyl ester is a complex process that involves the use of several reagents and solvents. The most common method of synthesis involves the condensation of 4-fluorobenzyl cyanide with 4-cyanobutanoic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1-methylethoxy-2-chloroethane to form the final product, 3-(1-Methylethoxy)-2-butenoic acid ethyl ester.
Aplicaciones Científicas De Investigación
3-(1-Methylethoxy)-2-butenoic acid ethyl ester has been extensively studied for its potential use in scientific research. It has been found to have a high affinity for the CB1 receptor and has been used to study the effects of cannabinoids on this receptor. The compound has also been used in studies to investigate the role of the endocannabinoid system in various physiological processes.
Propiedades
Número CAS |
1540-21-2 |
|---|---|
Nombre del producto |
3-(1-Methylethoxy)-2-butenoic acid ethyl ester |
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
ethyl (Z)-3-propan-2-yloxybut-2-enoate |
InChI |
InChI=1S/C9H16O3/c1-5-11-9(10)6-8(4)12-7(2)3/h6-7H,5H2,1-4H3/b8-6- |
Clave InChI |
QWNZEPFCWKMYAS-VURMDHGXSA-N |
SMILES isomérico |
CCOC(=O)/C=C(/C)\OC(C)C |
SMILES |
CCOC(=O)C=C(C)OC(C)C |
SMILES canónico |
CCOC(=O)C=C(C)OC(C)C |
Otros números CAS |
1540-21-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















